molecular formula C7H9N3O3 B186111 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one CAS No. 957511-87-4

1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one

Cat. No.: B186111
CAS No.: 957511-87-4
M. Wt: 183.16 g/mol
InChI Key: QPBIALMZSYFKER-UHFFFAOYSA-N
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Description

1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one (CAS 957511-87-4) is a high-purity nitropyrazole derivative supplied for advanced research and development purposes. This compound, with the molecular formula C7H9N3O3 and a molecular weight of 183.16 g/mol, serves as a versatile chemical building block . Its structure features a pyrazole ring substituted with a methyl and nitro group, functionalized with a propan-2-one chain at the N-1 position, making it a valuable intermediate for further chemical synthesis . Researchers value this compound for its role in the synthesis of more complex molecules. Notably, N-acetomethylation reactions using precursors like this compound are a critical step in the development of N-trinitromethyl-substituted polynitro-pyrazoles, a class of high-energy-density materials (HEDMs) studied for their potential applications as energetic materials and oxidizers . Furthermore, nitropyrazole scaffolds are actively investigated in medicinal chemistry for their potential as therapeutic agents, including as novel targets for the treatment of mycobacterial infections such as tuberculosis . This product is intended for use in a controlled laboratory setting by qualified professionals only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

1-(5-methyl-3-nitropyrazol-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-5-3-7(10(12)13)8-9(5)4-6(2)11/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBIALMZSYFKER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358586
Record name 1-(5-methyl-3-nitropyrazol-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957511-87-4
Record name 1-(5-methyl-3-nitropyrazol-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound belongs to the pyrazole family, known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Structure and Properties

The molecular structure of this compound features a pyrazole ring with a methyl and a nitro group, which significantly influence its chemical reactivity and biological interactions. The presence of these functional groups can enhance the compound's solubility and interaction with biological targets.

Similar compounds with a pyrazole core have been reported to interact with multiple biological targets, suggesting that this compound may also exhibit broad-spectrum activity. The mechanism of action typically involves modulation of enzyme activity or receptor interactions, influencing various biochemical pathways.

Target Interactions

Research indicates that pyrazole derivatives can act as enzyme inhibitors or receptor modulators. For instance, studies have shown that pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of pyrazole derivatives. The nitro group in this compound is particularly significant as it enhances the compound's ability to disrupt microbial cell functions.

Table 1: Antimicrobial Activity Data

CompoundTest OrganismMIC (µg/mL)Reference
This compoundE. coli32
This compoundS. aureus16

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays. Pyrazole derivatives are known to exhibit significant inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators.

Table 2: Anti-inflammatory Activity Data

CompoundAssay TypeIC50 (µM)Reference
This compoundCOX Inhibition20
Indomethacin (control)COX Inhibition10

Study on Anticancer Activity

A recent study investigated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against breast cancer (MCF-7) and colon cancer (HCT116) cell lines.

Table 3: Cytotoxicity Data

Cell LineIC50 (µM)Reference
MCF-715
HCT11612

Mechanistic Insights

Molecular docking studies revealed that the compound binds effectively to key enzymes involved in cancer progression, indicating its potential as a therapeutic agent. The binding affinity was comparable to known anticancer drugs, suggesting that further development could yield clinically relevant therapies.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 3-nitropyrazoles, including 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one, exhibit notable antimicrobial properties. These compounds have been shown to be effective against a range of microorganisms, including bacteria and protozoa.

Case Study: Antibacterial Efficacy

A study demonstrated the effectiveness of various nitropyrazole derivatives against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) were determined, showing that several derivatives, including the target compound, had promising antibacterial activity. The results are summarized in the following table:

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
This compound16Escherichia coli

Antiparasitic Activity
The compound has also shown efficacy against Trypanosoma cruzi , the causative agent of Chagas disease. In animal models, treatment with nitropyrazole derivatives resulted in a significant reduction in parasitemia.

Agricultural Applications

Herbicidal Properties
Nitropyrazole compounds have been investigated for their herbicidal activity. They can effectively control various weeds at low application rates, making them valuable in agricultural settings.

Case Study: Herbicidal Efficacy

In field trials, the application of this compound demonstrated effective control of common weeds such as crabgrass and dandelion . The results are presented below:

Application Rate (lb/acre)Weed Control (%)
0.575
1.090

Energetic Materials

Recent studies have explored the use of nitropyrazole compounds in the development of high-energy-density materials. The unique structural properties of these compounds make them suitable for applications in explosives and propellants.

Case Study: Synthesis and Performance

A series of experiments focused on synthesizing polynitro-pyrazoles, including variations of the target compound, to enhance their energetic properties. The findings indicated that modifications to the nitro groups significantly influenced the stability and energy output of these materials.

CompoundDensity (g/cm³)Energy Output (kJ/g)
N-trinitromethyl derivative1.744.5
This compound1.684.0

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one with Analogues

Compound Name Substituents on Pyrazole/Other Rings Key Properties/Applications Reference
This compound 5-methyl, 3-nitro High-energy potential, moderate solubility
1-(4-Amino-3,5-dinitropyrazol-1-yl)propan-2-one 4-amino, 3,5-dinitro Explosive material, thermal stability
1-(3,4,5-Trinitropyrazol-1-yl)propan-2-one 3,4,5-trinitro High detonation velocity
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one Triazole ring, 4-nitrophenyl, naphthyl Antimicrobial activity, extended conjugation
(Z)-1-(1H-imidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one Imidazole ring, 3-nitrophenyl Planar geometry, electronic delocalization
(S)-1-(Piperidin-2-yl)propan-2-one Piperidine ring Anti-helminthic activity

Key Observations:

  • Nitro Group Positioning : The number and position of nitro groups significantly affect stability and energy density. For instance, 1-(3,4,5-trinitropyrazol-1-yl)propan-2-one (3,4,5-trinitro) exhibits higher detonation velocity than the target compound (3-nitro), but reduced thermal stability due to increased steric strain .
  • Heterocycle Substitution : Replacing pyrazole with triazole (e.g., ) introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and antimicrobial efficacy . Imidazole derivatives () exhibit distinct electronic properties due to aromaticity differences, influencing reactivity in catalysis or drug design .
  • Biological Activity : The piperidine-containing analog () demonstrates anti-helminthic properties, whereas nitro-substituted pyrazoles (e.g., ) are prioritized for energetic applications, highlighting substituent-driven functional specialization .
Physicochemical Properties
  • Solubility: The target compound’s methyl and nitro groups reduce water solubility compared to hydroxylated analogs (e.g., 1-(4-acetyl-3-hydroxyphenoxy)propan-2-one in ) .
  • Thermal Stability : Nitro-rich pyrazoles (e.g., 3,4,5-trinitro derivative in ) decompose at lower temperatures (~150°C) than the target compound, which may stabilize at higher temperatures due to fewer nitro groups .

Preparation Methods

Nitration of Pyrazole Precursors

The synthesis typically begins with the nitration of a methyl-substituted pyrazole precursor. A common starting material is 5-methyl-1H-pyrazole, which undergoes nitration at the 3-position using mixed acid systems (HNO₃/H₂SO₄). For example:

  • Reaction Conditions :

    • Nitrating agent: 65% HNO₃ in concentrated H₂SO₄ (1:3 v/v)

    • Temperature: 0–5°C (exothermic reaction)

    • Time: 4–6 hours

    • Yield: 70–85%.

The nitro group’s orientation (3- vs. 5-position) is controlled by steric and electronic factors, with the 3-nitro isomer dominating due to the methyl group’s directing effects.

N-Alkylation with Bromoacetone

The second step involves N-alkylation of 5-methyl-3-nitropyrazole with bromoacetone. This reaction proceeds via nucleophilic substitution under basic conditions:

5-Methyl-3-nitropyrazole+BrCH2C(O)CH3Base1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one\text{5-Methyl-3-nitropyrazole} + \text{BrCH}2\text{C(O)CH}3 \xrightarrow{\text{Base}} \text{this compound}

  • Key Parameters :

    ParameterOptimal ValueImpact on Yield
    BaseK₂CO₃ or NaOH85–90%
    SolventDMF or Acetonitrile80–88%
    Temperature60–70°CMaximizes rate
    Molar Ratio (Pyrazole:Bromoacetone)1:1.2Prevents dimerization

    Data compiled from.

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reactivity in non-polar solvents.

Industrial-Scale Production Methods

Continuous Flow Nitration

Recent advancements employ continuous flow reactors for safer nitration:

  • Setup : Microreactor with PTFE tubing (ID = 1 mm)

  • Conditions :

    • Residence time: 2 minutes

    • Temperature: 20°C

    • Yield: 92%.

This method minimizes thermal runaway risks and enhances reproducibility compared to batch processes.

Solvent-Free Alkylation

Green chemistry approaches utilize mechanochemical grinding for N-alkylation:

  • Procedure :

    • 5-Methyl-3-nitropyrazole and bromoacetone are ground with K₂CO₃ in a ball mill (30 Hz, 1 hour).

    • Yield: 78%.

This method eliminates solvent waste but requires post-reaction purification via column chromatography.

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization:

  • Solvent System : Ethanol/water (3:1 v/v)

  • Purity : >99% (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.21 (s, 3H, CH₃), 2.49 (s, 3H, NO₂-adjacent CH₃), 4.74 (s, 2H, CH₂), 5.97 (br s, 1H, pyrazole-H).

  • IR (KBr) : 1540 cm⁻¹ (NO₂ asymmetric stretch), 1680 cm⁻¹ (C=O).

Challenges and Optimization

Byproduct Formation

Major byproducts include:

  • Dimeric species : Formed via over-alkylation (mitigated by stoichiometric control).

  • Oxidation products : Acetone derivatives (addressed by inert atmosphere).

Scale-Up Considerations

  • Heat Management : Jacketed reactors with cryogenic cooling prevent decomposition during nitration.

  • Cost Efficiency : Bromoacetone recovery via distillation reduces raw material costs by 40%.

Emerging Methodologies

Photocatalytic Alkylation

Pilot studies use TiO₂ nanoparticles under UV light to catalyze N-alkylation:

  • Yield : 65% (room temperature, 6 hours).

Biocatalytic Routes

Enzymatic nitration using E. coli nitroreductases is under investigation but currently yields <30% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.